2-bromo-N-(2,3-dimethylphenyl)acetamide
Overview
Description
2-bromo-N-(2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetamide, featuring a bromo group and a dimethylphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide typically involves the bromination of N-(2,3-dimethylphenyl)acetamide. One common method includes the following steps:
Starting Material: N-(2,3-dimethylphenyl)acetamide.
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Anhydrous conditions using solvents like chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The reaction proceeds as follows: [ \text{N-(2,3-dimethylphenyl)acetamide} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents.
Controlled Environment: Maintaining anhydrous conditions and precise temperature control.
Purification: Using techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-(2,3-dimethylphenyl)acetamide.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted acetamides.
Reduction: Formation of N-(2,3-dimethylphenyl)acetamide.
Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-bromo-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,5-dimethylphenyl)acetamide
- N-(4-bromo-2,3-dimethylphenyl)acetamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2-bromo-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQINBDNYXTWMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392271 | |
Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349120-89-4 | |
Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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